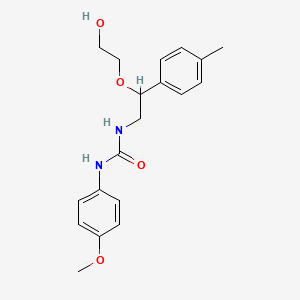

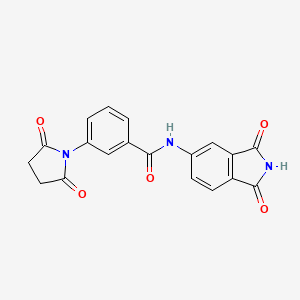

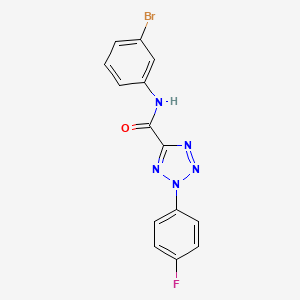

![molecular formula C10H11NO4S B2925962 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 500292-31-9](/img/structure/B2925962.png)

3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid

Vue d'ensemble

Description

“3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C10H11NO4S . It has a molecular weight of 241.26 . This compound is available for research purposes .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11NO4S/c1-2-6-11-16(14,15)9-5-3-4-8(7-9)10(12)13/h2-5,7,11H,1,6H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

One prominent application of derivatives related to 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid in scientific research involves their role in catalysis and organic synthesis. For example, sulfuric acid derivatives have been employed as recyclable catalysts for the synthesis of complex organic molecules. Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has shown effectiveness as a recyclable catalyst for the condensation reaction between aromatic aldehydes and pyrazolones, yielding high-purity products under refluxing conditions in ethanol. This showcases the potential for derivatives of this compound to contribute to green chemistry by enhancing reaction efficiencies and enabling catalyst recycling (Tayebi et al., 2011).

Stress Tolerance in Plants

Research has also explored the regulatory role of benzoic acid derivatives in inducing stress tolerance in plants. Compounds like benzoic acid have been evaluated for their effectiveness in inducing tolerance to environmental stresses such as heat, drought, and chilling in crops like beans and tomatoes. This suggests that derivatives of this compound could play a vital role in agricultural biotechnology by enhancing plant resilience to climate variability and stress conditions (Senaratna et al., 2004).

Medicinal Chemistry and Drug Development

In medicinal chemistry, the structural modification of benzoic acid derivatives, including those related to this compound, is a common strategy for the development of new therapeutic agents. For instance, benzamide-4-sulfonamides have been identified as potent inhibitors of human carbonic anhydrase isoforms, which are targets for the treatment of conditions such as glaucoma, epilepsy, and cancer. This highlights the potential of this compound derivatives in the discovery and development of new pharmaceuticals (Abdoli et al., 2018).

Environmental Science and Polymer Research

In environmental science and polymer research, derivatives of this compound have been investigated for their ability to form complex structures with potential applications in materials science. For example, the synthesis of polymerizable benzoic acid derivatives and their complexation with dipyridyl compounds has led to the development of liquid-crystalline materials with unique properties. These materials have implications for advanced manufacturing and the design of novel polymers with specific functionalities (Kishikawa et al., 2008).

Mécanisme D'action

Mode of Action

The mode of action of 3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid is currently unknown. It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. More detailed studies are required to understand these interactions and the resulting changes .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent changes in cellular functions .

Safety and Hazards

The safety information available indicates that “3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid” may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Propriétés

IUPAC Name |

3-(prop-2-enylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-2-6-11-16(14,15)9-5-3-4-8(7-9)10(12)13/h2-5,7,11H,1,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBMWYALVWTFIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500292-31-9 | |

| Record name | 3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

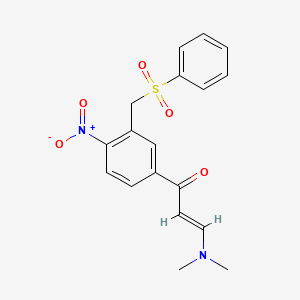

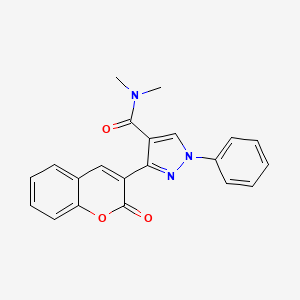

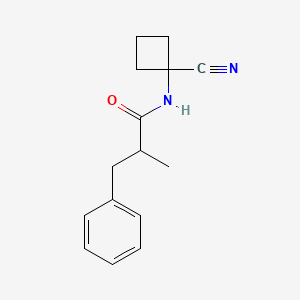

![Methyl 3-(2-ethoxy-2-oxoethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2925895.png)

![3-[(2-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)